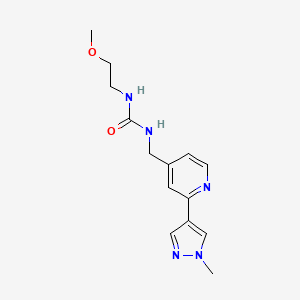

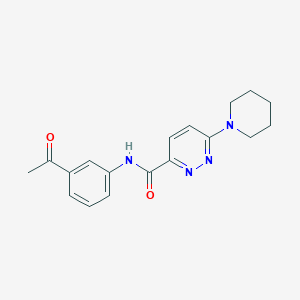

1-(2-methoxyethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methoxyethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea, also known as JNJ-42756493, is a small molecule inhibitor of the bromodomain and extraterminal domain (BET) family of proteins. BET proteins are epigenetic readers that play a critical role in gene transcription, making them attractive targets for cancer therapy. JNJ-42756493 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers.

Scientific Research Applications

Synthesis and Antimicrobial Activity

- Synthesis of Pyrimidine Derivatives : Pyrimidine derivatives, including compounds structurally related to the specified compound, have been synthesized and studied for their antimicrobial activity. Such compounds are synthesized using the Biginelli reaction, involving aldehyde, diketo compound, and urea/thiourea, and are characterized by techniques like IR, NMR, and mass spectroscopy (Rathod & Solanki, 2018).

Structural Studies and Synthesis Methods

- Isomorphism in Heterocyclic Analogs : Research on isomorphous structures of heterocyclic analogs, including those similar to the specified compound, has been conducted. These studies involve the examination of disorder in structures and their implications for data mining and structural description (Swamy et al., 2013).

Anticancer Agent Development

- Anticancer Properties of Urea Derivatives : Diaryl ureas, closely related to the mentioned compound, have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. These studies involve computer-aided design and biochemical assays to determine their effectiveness (Jian Feng et al., 2020).

Gelation Properties

- Hydrogel Formation : Related compounds, such as 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, form hydrogels in acidic conditions. The properties of these gels, such as morphology and rheology, are influenced by the identity of the anion used (Lloyd & Steed, 2011).

properties

IUPAC Name |

1-(2-methoxyethyl)-3-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2/c1-19-10-12(9-18-19)13-7-11(3-4-15-13)8-17-14(20)16-5-6-21-2/h3-4,7,9-10H,5-6,8H2,1-2H3,(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIYSNIFUGCNTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)NCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxyethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-methylquinolin-4-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2809064.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2809065.png)

![Ethyl 2-[(4-bromopyridin-2-yl)amino]acetate](/img/structure/B2809072.png)

![Ethyl 5-(3-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2809076.png)

![Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]quinazoline-7-carboxylate](/img/structure/B2809082.png)

![[(4-Methyl-1-piperidin-1-ylcyclohexyl)methyl]amine](/img/structure/B2809083.png)

![N-(2-chlorobenzyl)-2-(1,3-dimethyl-7-oxo-1,7-dihydro-6H-pyrazolo[3,4-c]pyridin-6-yl)acetamide](/img/structure/B2809084.png)